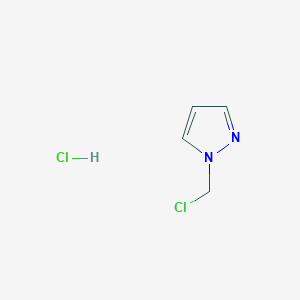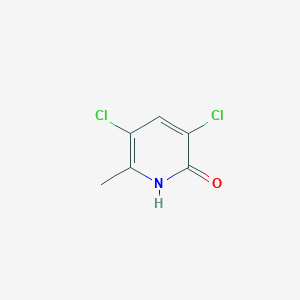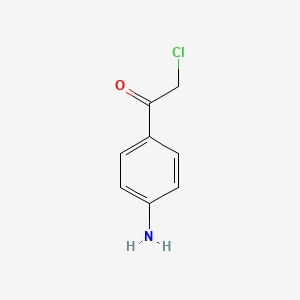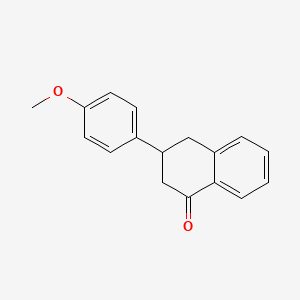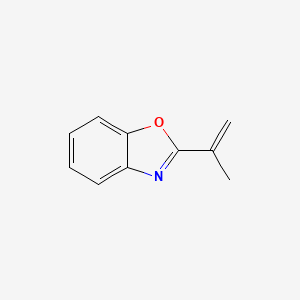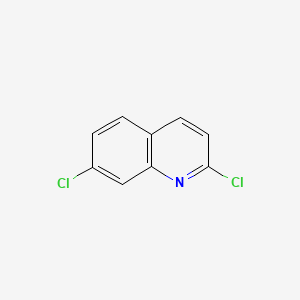
2,7-二氯喹啉
描述
“2,7-Dichloroquinoline” is a chemical compound that is part of the quinoline family . Quinolines are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure. In the case of 2,7-Dichloroquinoline, these elements are carbon, hydrogen, nitrogen, and chlorine .
Molecular Structure Analysis
The molecular formula of 2,7-Dichloroquinoline is C9H5Cl2N . It contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .
科学研究应用
抗菌和抗氧化活性
2,7-二氯喹啉及其衍生物表现出显著的抗菌和抗氧化活性。一项研究合成了一系列新型的7-氯喹啉衍生物,包括2,7-二氯喹啉,并评估了它们对各种细菌如金黄色葡萄球菌和大肠杆菌的抗菌活性。这些化合物还显示出强大的抗氧化活性,表明它们有潜力作为自由基清除剂(Abdi et al., 2021)。
抗癌疗法潜力
氯喹及其类似物,包括2,7-二氯喹啉,已被研究用于抗癌疗法。这些化合物已知在与其他化疗药物联合使用时增强了对肿瘤细胞杀伤的效果(Solomon & Lee, 2009)。
合成和细胞毒性评估
已探索了以2,7-二氯喹啉为起始物合成7-氯-4-苯氧基喹啉的方法。这些衍生物已对各种人类癌细胞系进行了细胞毒性测试,一些显示出有希望的抗肿瘤活性(Kouznetsov et al., 2016)。
抗疟疾和抗癌药物
从4,7-二氯喹啉衍生的新型7-氯喹啉硫脲衍生物已被合成并用于抗疟疾和抗癌活性评估。该系列中的一些化合物显示出对疟原虫菌株的显著抑制活性,并表明对寄生虫具有选择性(Mahajan et al., 2007)。
合成和抗微生物活性
一项研究从4,7-二氯喹啉出发合成了新型的7-氯-4-氨基喹啉衍生物。这些化合物显示出强大的抗微生物活性,其中一些显示出低范围的最小抑制浓度(MIC)值,表明它们对细菌感染的有效性(Fatima et al., 2021)。
新型喹啉-硒化物化合物的合成
从4,7-二氯喹啉合成了4-芳基硒基-7-氯喹啉。这些化合物已进行了抗氧化性能测试,其中一些显示出强大的抗氧化效果。这表明它们在涉及氧化应激的治疗应用中具有潜在用途(Savegnago et al., 2013)。
安全和危害
未来方向
There is ongoing research into the potential applications of quinoline derivatives, including 2,7-Dichloroquinoline. For example, some novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide, have shown promising antibacterial and anticancer activities .
作用机制
Target of Action
2,7-Dichloroquinoline primarily targets the PI3K enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the PI3K enzyme, by inhibiting its function . This inhibition disrupts the normal cellular functions regulated by the enzyme, leading to changes in cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2,7-Dichloroquinoline is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. By inhibiting the PI3K enzyme, 2,7-Dichloroquinoline disrupts this pathway, leading to downstream effects such as reduced cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2,7-Dichloroquinoline’s action primarily involve the inhibition of cell growth and proliferation . This is achieved through the compound’s inhibitory effect on the PI3K enzyme, disrupting the PI3K/AKT signaling pathway . The compound has shown significant cytotoxic activity against various cancer cell lines .
属性
IUPAC Name |
2,7-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBOMUONXLUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569090 | |
| Record name | 2,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-77-4 | |
| Record name | 2,7-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

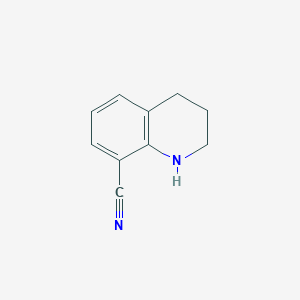
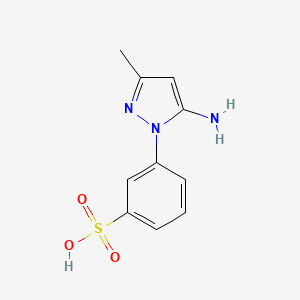
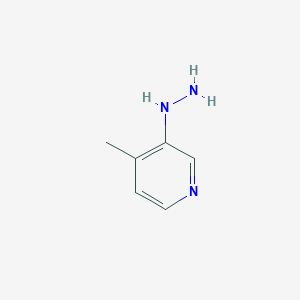
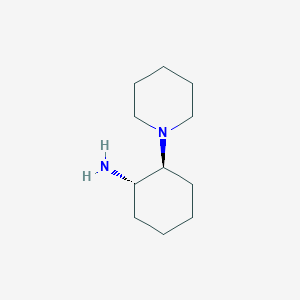
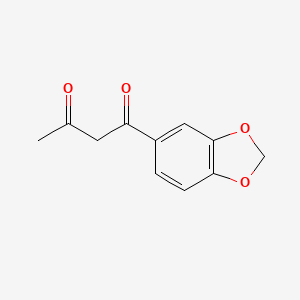

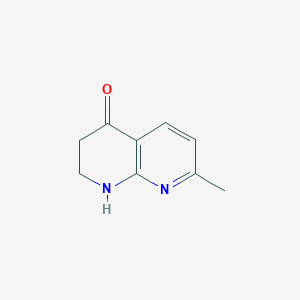
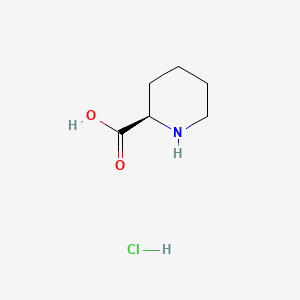
![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
